福辛普利

描述

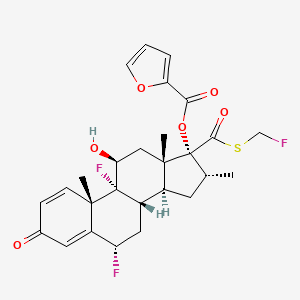

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used for the treatment of hypertension and some types of chronic heart failure . It is the only phosphonate-containing ACE inhibitor marketed .

Synthesis Analysis

Fosinopril is a prodrug that is rapidly hydrolyzed to its active form, fosinoprilat, by esterases in the liver or gastrointestinal mucosa . Fosinoprilat is a competitive inhibitor of ACE .Molecular Structure Analysis

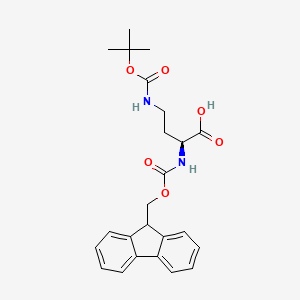

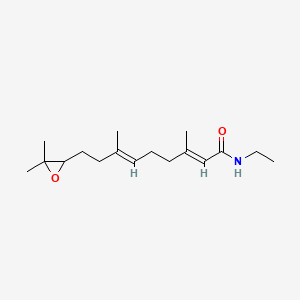

Fosinopril sodium is a white to off-white crystalline powder. It is soluble in water, methanol, and ethanol and slightly soluble in hexane . Its structural formula is C30H45NNaO7P .Chemical Reactions Analysis

Fosinopril is a competitive inhibitor of ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This inhibition results in decreased plasma angiotensin II, leading to decreased vasopressor activity and decreased aldosterone secretion .Physical And Chemical Properties Analysis

Fosinopril is a phosphinic acid-containing ester prodrug . It is distinguishable from enalapril and captopril due to its long half-life, hydrophilicity, and resistance to liver breakdown .科学研究应用

Ocular Delivery

Fosinopril has been used in the development of a chemically stable niosomal eye drop for lowering intraocular pressure . The effects of cyclodextrin (CD), surfactant types, and membrane stabilizer/charged inducers on the physiochemical and chemical properties of the niosome were evaluated . The study aimed to protect Fosinopril from hydrolytic degradation and confirmed that the Fosinopril/γCD complex was encapsulated within the inner aqueous core of the niosome .

Hypertension Treatment

Fosinopril is a widely used and effective drug against hypertension . It is distinguished by its beneficial effect on cardiac and renal hemodynamics in patients with essential hypertension . It is suitable for once-daily administration and extends the benefits of antihypertensive therapy to a wider range of patients, particularly elderly patients and those with impaired renal or hepatic function .

ACE Inhibition

Fosinopril is a novel phosphorus-containing angiotensin-converting enzyme (ACE) inhibitor . It exhibits a strong binding affinity for ACE . Earlier studies demonstrated that Fosinopril doses of 10 and 20 mg could inhibit 85% and 93% of ACE activity, respectively, within 24 hours of administration .

作用机制

Target of Action

Fosinopril primarily targets the angiotensin-converting enzyme (ACE) . ACE plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure .

Biochemical Pathways

The inhibition of ACE and the subsequent decrease in ATII levels disrupt the RAAS pathway . ATII is a potent vasoconstrictor that regulates blood pressure . By reducing ATII levels, fosinopril causes vasodilation, which decreases blood pressure .

Pharmacokinetics

Fosinopril is a prodrug that is hydrolyzed mainly in the gastrointestinal mucosa and liver to the active metabolite, fosinoprilat . The bioavailability of fosinopril is approximately 36% . Fosinoprilat is excreted in both urine and bile, which means that dosage adjustment may be unnecessary in patients with moderate to severe renal dysfunction .

Result of Action

The primary result of fosinopril’s action is the reduction of blood pressure . This makes it effective in treating mild to moderate hypertension, congestive heart failure, and slowing the progression of renal disease in hypertensive diabetics .

Action Environment

The action of fosinopril can be influenced by various environmental factors. For instance, certain herbs such as bayberry, blue cohosh, cayenne, ephedra, and licorice should be avoided as they can increase blood pressure . Furthermore, fosinopril was specifically developed for use in patients with renal impairment, as it is partially cleared through the hepatobiliary route, compensating for diminished renal clearance .

安全和危害

未来方向

Fosinopril is utilized off-label for conditions such as acute myocardial infarction, diabetic nephropathy, and HIV-associated nephropathy . Its long half-life, hydrophilicity, and resistance to liver breakdown make it a safer choice than other ACE inhibitors for heart failure patients with impaired kidney function resulting from poor perfusion .

属性

IUPAC Name |

(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35)/t25-,26+,30?,39?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNLKIUORFRQP-FKDWWROVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023079 | |

| Record name | Fosinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Fosinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.01e-03 g/L | |

| Record name | Fosinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Fosinopril | |

CAS RN |

98048-97-6 | |

| Record name | Fosinopril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fosinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

149 - 153 °C | |

| Record name | Fosinopril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014635 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-Amino-7-(3-hydroxypropyl)-5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-6-yl]-2-fluoroethanone](/img/structure/B1673510.png)